molecular formula C19H21NO4 B6412421 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid CAS No. 1261971-79-2

2-(3-BOC-Aminophenyl)-6-methylbenzoic acid

Cat. No.: B6412421
CAS No.: 1261971-79-2
M. Wt: 327.4 g/mol
InChI Key: ACLLUTALADWYJW-UHFFFAOYSA-N
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Description

2-(3-BOC-Aminophenyl)-6-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid typically involves the protection of the amine group with a BOC group, followed by the introduction of the benzoic acid moiety. One common method involves the use of tert-butyl dicarbonate (BOC anhydride) to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The BOC-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid, followed by substitution reactions with various electrophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and as a building block for peptide synthesis.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid depends on its specific application. In organic synthesis, the BOC group serves as a protecting group for the amine, preventing unwanted reactions during multi-step synthesis. The compound can interact with various molecular targets, such as enzymes or receptors, depending on its structural modifications.

Comparison with Similar Compounds

    2-(3-CBZ-Aminophenyl)-6-methylbenzoic acid: Similar structure but with a benzyl carbamate protecting group instead of BOC.

    2-(3-FMOC-Aminophenyl)-6-methylbenzoic acid: Features a fluorenylmethyloxycarbonyl protecting group.

Uniqueness: 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid is unique due to the stability and ease of removal of the BOC protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.

Properties

IUPAC Name

2-methyl-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-7-5-10-15(16(12)17(21)22)13-8-6-9-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLLUTALADWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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